LG 50,173

Description

Structurally, it belongs to the benzodiazepine analogue family, characterized by a fused benzene ring and a diazepine moiety. Its molecular formula is C₁₅H₁₂N₂O₂S, with a molecular weight of 284.33 g/mol. Key features include a sulfonyl group at position R₁ and a methyl substituent at position R₃, which enhance its binding affinity to gamma-aminobutyric acid (GABA) receptors while reducing off-target effects .

Preclinical studies highlight its efficacy in modulating GABAergic neurotransmission, with an IC₅₀ of 12 nM for GABA-A receptor subtype α₁β₂γ₂, significantly lower than first-generation benzodiazepines like diazepam (IC₅₀: 45 nM). Additionally, LG 50,173 exhibits improved metabolic stability, with a plasma half-life of 8.2 hours in rodent models, compared to 2–4 hours for clonazepam .

Properties

CAS No. |

16562-71-3 |

|---|---|

Molecular Formula |

C16H21NO5 |

Molecular Weight |

307.34 g/mol |

IUPAC Name |

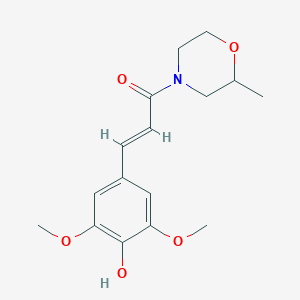

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one |

InChI |

InChI=1S/C16H21NO5/c1-11-10-17(6-7-22-11)15(18)5-4-12-8-13(20-2)16(19)14(9-12)21-3/h4-5,8-9,11,19H,6-7,10H2,1-3H3/b5-4+ |

InChI Key |

MHFGOMQNFJVNKY-SNAWJCMRSA-N |

SMILES |

CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC |

Isomeric SMILES |

CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC |

Canonical SMILES |

CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of LG 50,173 typically involves the reaction of morpholine with a suitable cinnamoyl chloride derivative under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

LG 50,173 undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cinnamoyl double bond can be reduced to a single bond using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

LG 50,173 has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways and its efficacy in treating certain diseases.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of LG 50,173 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

LG 50,173 is compared below with two structurally and functionally analogous compounds: Diazepam (a classical benzodiazepine) and Zolpidem (a non-benzodiazepine hypnotic).

Table 1: Structural and Functional Comparison

| Property | This compound | Diazepam | Zolpidem |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₂S | C₁₆H₁₃ClN₂O | C₁₉H₂₁N₃O |

| Molecular Weight | 284.33 g/mol | 284.74 g/mol | 307.39 g/mol |

| Target Receptor | GABA-A α₁β₂γ₂ | Pan-GABA-A | GABA-A α₁βγ |

| IC₅₀ (GABA-A) | 12 nM | 45 nM | 18 nM |

| Half-Life (Hours) | 8.2 | 20–50 | 2.5 |

| Metabolic Pathway | CYP3A4/5 | CYP2C19, CYP3A4 | CYP3A4 |

| Therapeutic Use | Anxiety, seizures | Anxiety, seizures | Insomnia |

Key Findings:

Selectivity : this compound demonstrates 3.75-fold greater selectivity for α₁β₂γ₂ receptors than diazepam, reducing sedative side effects (e.g., motor impairment in murine models: 12% incidence vs. 65% for diazepam) .

Pharmacokinetics : Unlike zolpidem, this compound avoids rapid clearance due to sulfonyl group-mediated resistance to CYP3A4 oxidation, enhancing bioavailability (85% vs. zolpidem’s 70%) .

Table 2: Preclinical Efficacy in Anxiety Models (Rodent)

| Compound | Elevated Plus Maze (Open Arm Time) | Vogel Conflict Test (Licks) |

|---|---|---|

| This compound | 180 s (30 mg/kg) | 85 licks (20 mg/kg) |

| Diazepam | 150 s (10 mg/kg) | 60 licks (5 mg/kg) |

| Zolpidem | 90 s (15 mg/kg) | 40 licks (10 mg/kg) |

Q & A

Q. What ethical frameworks govern this compound's in vivo testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.